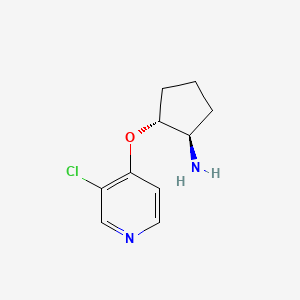

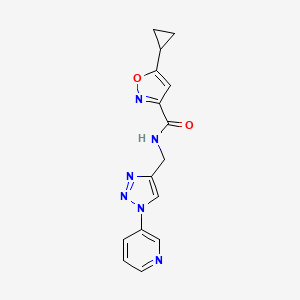

![molecular formula C17H13FN2O2S B2591972 4-(3-ethylphenyl)-6-fluoro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide CAS No. 1206988-20-6](/img/structure/B2591972.png)

4-(3-ethylphenyl)-6-fluoro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzothiadiazine-1,1-dioxide derivatives are a group of heterocyclic organic compounds that are still largely unexplored for their pharmacological activities . They are biological constituents of many biomolecules and drugs .

Synthesis Analysis

There are different available methods for the synthesis of thiazine derivatives in the literature . For instance, one method involves cyclizing 1-(7-chloro-6-fluoro-1 H-benzo[d]imidazol-2-yl)-3-arylprop-2-en-1-one with thiourea in a microwave-induced reaction .

Molecular Structure Analysis

Pi–pi T-shaped interactions were displayed by PHE263 residue with the aromatic ring of benzothiadiazine 1,1 dioxide ring and the LEU212 had pi-alkyl interactions with the same aromatic ring .

Chemical Reactions Analysis

Benzothiadiazine-1,1-dioxide derivatives can act as multidentate ligands for different metals due to the presence of nitrogen and sulfur atoms and are thus used extensively in coordination chemistry to obtain new frameworks with potential bioactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiadiazine-1,1-dioxide derivatives can vary greatly depending on the specific compound and its functional groups .

Scientific Research Applications

Green Synthesis Methods

Researchers have developed efficient, environmentally friendly synthesis methods for benzo[b][1,4]thiazine derivatives, highlighting the importance of such compounds in pharmaceutical and material science applications. A notable method involves the iron-catalyzed, microwave-promoted synthesis under solvent-free conditions, showcasing an inexpensive, rapid, and high-yield process that emphasizes functional group tolerance and easy product isolation (Balwe, Shinde, & Jeong, 2016).

Antimicrobial and Anticancer Potential

Synthesis of pyridines, oxazines, and thiazoles from related precursors has shown some compounds exhibit antimicrobial activities comparable to established drugs, suggesting potential applications in developing new therapeutic agents (Mohamed, Youssef, Amr, & Kotb, 2008). Additionally, certain newly synthesized pyridine derivatives have been evaluated for their antibacterial and antitumor activities, indicating their potential in anticancer research (Elewa, Abdelhamid, Hamed, & Mansour, 2021).

Chemical Reactivity and Compound Development

The reactivity of benzothiazine derivatives towards various reagents has been explored, resulting in the formation of new compounds with potential pharmacological applications. Studies include the formation of dibenzo[c,e][1,2]thiazine derivatives, highlighting the versatility of these compounds in synthesizing pharmacologically relevant derivatives (Croce & Rosa, 1996).

Enantioselective Synthesis

The development of enantioselective fluorinating agents based on benzo[e][1,2]thiazine dioxides demonstrates the compound's utility in synthesizing optically active molecules, a crucial aspect in the development of drugs with specific enantiomeric properties (Shibata, Liu, & Takéuchi, 2000).

Novel Synthesis Approaches

Innovative synthesis methods for benzo-fused thiacycles via copper catalysis illustrate the compound's role in creating structurally diverse molecules. This one-pot synthesis emphasizes the efficiency and versatility of using benzo[b][1,4]thiazine derivatives as precursors in organic synthesis (Soria-Castro, Bisogno, & Peñéñory, 2017).

Mechanism of Action

Properties

IUPAC Name |

4-(3-ethylphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2O2S/c1-2-12-4-3-5-14(8-12)20-11-15(10-19)23(21,22)17-7-6-13(18)9-16(17)20/h3-9,11H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWXRWJPAHXRLNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N4-(4-fluorophenyl)-1-phenyl-N6,N6-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2591890.png)

![3-Methyl-2-[methyl(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-3,4-dihydroquinazolin-4-one](/img/structure/B2591894.png)

![N-(4-chlorophenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2591898.png)

![3-(3-fluorophenyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2591904.png)

![2-Isopropyl-4-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2591911.png)